molecular formula C18H15BrF3N3O3 B11541881 (2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11541881
M. Wt: 458.2 g/mol
InChI Key: SKUBCAXSSGGSCO-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a nitro-trifluoromethyl phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This is followed by the nitration of the resulting intermediate with a nitrating agent like nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced through a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, amines, potassium carbonate.

Major Products:

    Reduction of Nitro Group: 1-(2-BROMOBENZOYL)-4-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE.

    Reduction of Bromobenzoyl Group: 1-(2-BENZYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE.

    Substitution of Bromine Atom: 1-(2-HYDROXYBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE.

Scientific Research Applications

1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can be compared with other piperazine derivatives such as:

    1-(2-CHLOROBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.

    1-(2-BROMOBENZOYL)-4-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

    1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(METHYL)PHENYL]PIPERAZINE: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of 1-(2-BROMOBENZOYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE lies in its combination of a bromobenzoyl group, a nitro group, and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrF3N3O3

Molecular Weight

458.2 g/mol

IUPAC Name

(2-bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H15BrF3N3O3/c19-14-4-2-1-3-13(14)17(26)24-9-7-23(8-10-24)15-6-5-12(18(20,21)22)11-16(15)25(27)28/h1-6,11H,7-10H2

InChI Key

SKUBCAXSSGGSCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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